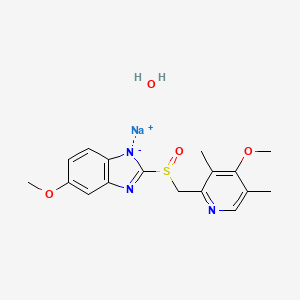

omeprazole sodium salt

Description

Contextual Overview of Substituted Benzimidazole (B57391) Sulfoxides

Substituted benzimidazole sulfoxides are a class of heterocyclic organic compounds characterized by a benzimidazole ring system linked to a substituted pyridine (B92270) ring through a methylsulfinyl group. nih.govnih.gov The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, provides a stable and versatile scaffold for chemical modifications. nih.gov This class of compounds has garnered considerable attention in medicinal and chemical research due to the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net

Significance of Salt Forms in Advanced Chemical and Material Science

In the realm of chemical and material science, the conversion of a compound into its salt form is a widely employed strategy to modify its physicochemical properties. numberanalytics.com Salts are ionic compounds formed from the reaction of an acid and a base. chemicals.co.uk This transformation can lead to significant changes in properties such as solubility, stability, crystallinity, and hygroscopicity. numberanalytics.comnih.gov

For instance, the salt form of a compound often exhibits higher water solubility compared to its free base or acid form. numberanalytics.com This is a critical factor in various applications, including the development of materials with enhanced dissolution characteristics. numberanalytics.comnih.gov The formation of a salt can also lead to different crystalline structures, known as polymorphs, each with its own unique set of physical properties. indexcopernicus.com The study of salt forms is therefore essential for understanding and controlling the material properties of a substance, with implications for fields ranging from pharmaceuticals to materials engineering. numberanalytics.comnumberanalytics.combritannica.com

The stability of a compound can also be significantly influenced by its salt form. For example, compounds that are unstable in acidic or basic conditions can be stabilized by forming a salt with an appropriate counter-ion. wiley.com This is particularly relevant for substances that are prone to degradation under certain environmental conditions. researchgate.net

Academic Research Trajectories for Omeprazole (B731) Sodium Salt

Academic research on omeprazole sodium salt has primarily focused on its synthesis, characterization, and the investigation of its solid-state properties. Researchers have explored various synthetic routes to obtain omeprazole and its sodium salt, with a focus on achieving high purity and specific polymorphic forms. whiterose.ac.ukscispace.com

A significant area of investigation has been the characterization of the different solid forms of this compound. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) have been extensively used to identify and differentiate between its various crystalline and hydrated forms. nih.govwiley.comresearchgate.net These studies have revealed that omeprazole sodium can exist in multiple polymorphic forms, each with distinct thermal properties and stability profiles. indexcopernicus.comwiley.com For example, DSC studies have shown that the sodium salts of the S- and R-enantiomers of omeprazole are thermally more stable than the neutral form of omeprazole. nih.gov

Furthermore, spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the molecular structure and conformation of this compound in the solid state. nih.govresearchgate.net These studies have provided insights into the hydrogen bonding networks and the role of water molecules in the crystal lattice of its hydrated forms. wiley.comresearchgate.net The differences in the physical and thermal properties between the enantiomeric sodium salts of omeprazole have also been a subject of research, highlighting potential implications for their behavior in various applications. nih.govjcu.edu.au

Interactive Data Table: Physicochemical Properties of Omeprazole and its Sodium Salt

| Property | Omeprazole | This compound |

| Molecular Formula | C17H19N3O3S | C17H18N3NaO3S |

| Molecular Weight | 345.42 g/mol | 367.4 g/mol vulcanchem.com |

| Appearance | White to off-white powder | White or almost white, hygroscopic powder chemicalbook.com |

| Solubility | Low water solubility indexcopernicus.com | Freely soluble in water and in ethanol (B145695) (96 per cent) chemicalbook.com |

| Stability | Unstable in acidic conditions nih.gov | More stable than omeprazole, especially in alkaline environments wiley.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20N3NaO4S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate |

InChI |

InChI=1S/C17H18N3O3S.Na.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3;;1H2/q-1;+1; |

InChI Key |

RRFCKCAQHRITRG-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |

Pictograms |

Irritant |

Synonyms |

H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Omeprazole Sodium Salt

Direct Synthesis Pathways of Omeprazole (B731) Sodium Salt

The direct synthesis of omeprazole sodium salt typically involves the conversion of omeprazole to its corresponding sodium salt.

The most common method for preparing this compound is through the alkaline treatment of omeprazole. This process involves reacting omeprazole with a sodium source, such as sodium hydroxide (B78521) or sodium methoxide (B1231860), in a suitable solvent. google.comvulcanchem.com The weakly acidic N-H group on the benzimidazole (B57391) ring of omeprazole is deprotonated by the base to form the sodium salt. google.com The resulting salt is then typically isolated by precipitation or crystallization. google.com

For instance, a described method involves dissolving omeprazole in a mixture of ethanol (B145695) and acetone (B3395972) containing sodium hydroxide to yield omeprazole sodium. google.com Another approach uses sodium hydroxide in isopropanol, followed by stirring at room temperature to precipitate the sodium salt. patsnap.com

The efficiency and quality of this compound synthesis are highly dependent on various reaction parameters.

The choice of solvent is critical in the formation of this compound, affecting both the reaction rate and the crystalline form of the product. Various solvents have been investigated, including methanol, ethanol, isopropanol, acetone, and mixtures thereof. google.compatsnap.com For example, using a mixture of ethanol and acetone as the reaction solvent has been shown to shorten reaction times and improve product yield and purity. google.com Methanol is another frequently used solvent, particularly in the synthesis of esomeprazole (B1671258) sodium, where it can provide a suitable environment for the subsequent salt formation after chiral separation. google.comgoogleapis.com The solubility of the starting materials and the final salt in the chosen solvent system plays a crucial role in the isolation and purification of the product. researchgate.netunal.edu.co

Some patented methods have explored a range of solvent systems for the preparation of specific polymorphic forms. For instance, the preparation of Form-A of omeprazole sodium involves dissolving omeprazole in a basic aqueous solution and an appropriate organic solvent such as C3-C7 hydrocarbons, ethers, esters, ketones, or halogenated hydrocarbons. google.com

Temperature and pH are critical parameters that must be carefully controlled during the synthesis of this compound to ensure product stability and purity. Omeprazole is known to be unstable in acidic conditions, degrading rapidly at low pH. indexcopernicus.comnih.gov Therefore, maintaining an alkaline pH throughout the salt formation process is essential. The half-life of omeprazole is significantly extended at alkaline pH values, with maximum stability observed around pH 11. indexcopernicus.comnih.gov

Reaction temperature also influences the reaction rate and the crystalline form of the final product. Some procedures are carried out at room temperature, while others may involve cooling to control the crystallization process. google.compatsnap.com For instance, one method describes stirring the reaction mixture at 15°C - 30°C to form the salt, followed by cooling to below 10°C during crystallization. google.com Another process involves increasing the reaction temperature to 30°C to facilitate crystallization. google.com

Table 1: Influence of Temperature on Omeprazole Stability

| pH | Temperature | Half-life |

|---|---|---|

| 7.5 | 4°C | 125 days nih.gov |

| 7.5 | 40°C | 42 hours nih.gov |

| < 5 | Not specified | 10 minutes mdpi.com |

| 6.5 | Not specified | 18 hours indexcopernicus.commdpi.com |

The stoichiometric ratio of omeprazole to the sodium source is a key factor that can affect the yield and purity of the final product. While a 1:1 molar ratio is theoretically required for the formation of the monosodium salt, slight excesses of the base are sometimes used to ensure complete conversion. However, using a large excess of base can lead to the formation of impurities.

Investigations into the optimal molar ratio have been conducted. For instance, one study suggests a molar ratio of omeprazole to sodium salt of 1:1 to 1:1.5, with a preferred ratio of 1:1.1. google.com Another study explored the impact of varying the equivalents of sodium hydroxide, with experiments conducted at ratios of 1.0, 1.25, 1.5, 1.75, and 2.0 equivalents. patsnap.com Generally, a ratio close to the stoichiometric amount is preferred to facilitate the isolation of a pure product. googleapis.com

Optimization of Reaction Parameters in Salt Formation

Enantioselective Synthesis and Resolution Approaches to Chiral Omeprazole Sodium Salts

Esomeprazole, the (S)-enantiomer of omeprazole, has been shown to have an improved therapeutic profile compared to the racemic mixture. epo.org The synthesis of its sodium salt, esomeprazole sodium, can be achieved through two main strategies: enantioselective synthesis or resolution of racemic omeprazole followed by salt formation.

Enantioselective synthesis aims to directly produce the (S)-enantiomer. A common method is the asymmetric oxidation of the prochiral sulfide (B99878) precursor of omeprazole. scribd.comacs.org This is often achieved using a chiral titanium complex, such as one formed from titanium(IV) isopropoxide and a chiral ligand like (S,S)-diethyl tartrate (DET), with an oxidizing agent like cumene (B47948) hydroperoxide (CHP). scribd.com Optimization of this catalytic system has led to high enantiomeric excess (ee) of over 94%. scribd.com

Resolution methods involve separating the enantiomers from racemic omeprazole. This can be done through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. google.comgoogle.com For example, racemic omeprazole can be separated using chiral column chromatography with a methanol-based mobile phase. googleapis.comgoogle.com The fractions containing the desired (S)-enantiomer are then collected and converted to the sodium salt. googleapis.com Another approach involves forming diastereomeric salts with a chiral acid, such as (S)-mandelic acid, which can then be separated and the desired enantiomer liberated and converted to the sodium salt. whiterose.ac.uk

Table 2: Comparison of Synthesis Approaches for Esomeprazole Sodium

| Approach | Method | Key Reagents/Techniques | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Enantioselective Synthesis | Asymmetric Oxidation | Titanium complex, (S,S)-diethyl tartrate, cumene hydroperoxide scribd.com | >94% scribd.com |

| Resolution | Chiral Chromatography | Chiral stationary phase (e.g., ChiralPak AD), methanol-based mobile phase google.com | High purity google.com |

Asymmetric Oxidation of Sulfide Intermediates

The core of synthesizing the single enantiomer (S)-omeprazole, known as esomeprazole, lies in the asymmetric oxidation of a prochiral sulfide intermediate, pyrmetazole. thieme-connect.comresearchgate.net This critical step introduces the chirality at the sulfur atom, leading to the formation of the desired sulfoxide.

Several catalytic systems have been investigated to achieve high enantioselectivity in this oxidation. A prominent method involves the use of a titanium-mediated catalyst system. whiterose.ac.ukchiralpedia.com This process typically utilizes a chiral ligand, such as a tartrate derivative, in complex with a titanium(IV) alkoxide. whiterose.ac.ukgoogle.com The reaction is carried out in an organic solvent with an oxidizing agent like cumene hydroperoxide (CHP). google.comgoogle.com The presence of a base and a controlled amount of water can significantly influence the enantioselectivity of the oxidation. researchgate.netgoogle.com Research has demonstrated that the imidazole (B134444) ring of the sulfide precursor plays a crucial role in directing the stereochemical outcome through hydrogen bonding with the chiral ligand on the titanium catalyst. researchgate.net Modified Kagan-type titanium tartrate catalyst systems have achieved enantioselectivities greater than 99.5% ee. whiterose.ac.ukwhiterose.ac.uk

Another approach to asymmetric oxidation is the use of metal-free oxidizing agents. One such method employs (1R)-(−)-10-camphorsulfonyloxaziridine as the chiral oxidant. thieme-connect.comacs.orgminakem.com This process offers a metal-free alternative for the enantioselective oxidation of pyrmetazole to produce (S)-omeprazole. thieme-connect.comacs.org While initial enantiomeric excess may be modest, it can be significantly enhanced through subsequent purification steps. thieme-connect.com

Enzymatic oxidation presents a green and efficient alternative for synthesizing chiral sulfoxides. e3s-conferences.org Biocatalytic methods, particularly using Baeyer-Villiger monooxygenases (BVMO), have been explored for the oxidation of the thioether precursor of omeprazole, demonstrating high yields and enantiomeric excess at the lab scale. e3s-conferences.org

Resolution Techniques for Omeprazole Enantiomers

Resolution techniques provide an alternative pathway to obtaining single enantiomers of omeprazole from a racemic mixture. These methods separate the (S)- and (R)-enantiomers that are produced together in non-asymmetric syntheses.

Preferential Crystallization Methods

Preferential crystallization is a technique that can be applied when the enantiomers of a compound crystallize as a conglomerate, a physical mixture of separate (R)- and (S)-enantiomer crystals. acs.org The monopotassium salt diethanol solvate of omeprazole has been identified as a conglomerate, making it suitable for this resolution method. acs.orgacs.org

This process involves creating a supersaturated solution of the racemic salt and then seeding it with crystals of the desired enantiomer. This induces the selective crystallization of that enantiomer from the solution. acs.orgresearchgate.net To improve efficiency, a coupled preferential crystallization process can be used. acs.orgacs.orgresearchgate.net This technique employs two connected vessels where the crystallization of one enantiomer occurs in one vessel, while a suspension of the racemic mixture in the second vessel replenishes the consumed enantiomer in the solution. acs.org This method allows for a continuous and scalable process for isolating enantiopure conglomerate crystals. acs.orgacs.orgresearchgate.net

Derivatization Strategies

Derivatization is another strategy for resolving omeprazole enantiomers. This involves reacting the racemic omeprazole with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like crystallization.

One approach involves forming diastereomeric salts. acs.org Another strategy is inclusion complexation with a chiral host compound. For instance, (S)-(−)- or (R)-(+)-2,2′-dihydroxy-1,1′-binaphthyl (BINOL) can be used to form inclusion complexes with omeprazole enantiomers, allowing for their direct resolution with high enantiomeric excess. researchgate.net

Synthesis of Related Alkali and Alkaline Earth Metal Salts of Omeprazole

The formation of salts is a common strategy to improve the stability of omeprazole, which is known to be unstable in acidic conditions. wiley.comresearchgate.net The acidic proton on the benzimidazole ring of omeprazole can be replaced by a metal cation to form various salts. wiley.com

Comparative Synthetic Routes for Potassium, Lithium, Magnesium, and Calcium Salts

The synthesis of alkali and alkaline earth metal salts of omeprazole generally involves reacting omeprazole with a corresponding base in a suitable solvent system.

Alkali Metal Salts (Potassium and Lithium): The synthesis of potassium and lithium salts of omeprazole follows a similar procedure to the preparation of the sodium salt. wiley.com This typically involves reacting omeprazole with the respective alkali hydroxide (e.g., potassium hydroxide or lithium hydroxide) in an aqueous or non-aqueous medium. wiley.comgoogleapis.comepo.orggoogle.com For example, omeprazole can be treated with potassium hydroxide in deionized water, followed by the addition of an organic solvent like methylene (B1212753) chloride. googleapis.comepo.orggoogle.comgoogle.com After separation of the aqueous phase and evaporation, the crystalline salt can be obtained, often with subsequent recrystallization. googleapis.comepo.orggoogle.comgoogle.com The yields for these reactions are generally high, with reported yields of 87% for the potassium salt and 74% for the lithium salt. wiley.com

Alkaline Earth Metal Salts (Magnesium and Calcium): The synthesis of magnesium and calcium salts of omeprazole often starts from an alkali metal salt of omeprazole, such as the sodium salt. wiley.comgoogleapis.com An aqueous solution of the this compound is treated with a solution of a magnesium or calcium salt, typically the chloride salt (MgCl₂ or CaCl₂). googleapis.comgoogle.com This results in the precipitation of the less soluble magnesium or calcium salt of omeprazole. googleapis.comgoogle.com The precipitate is then filtered, washed to remove byproducts, and dried. googleapis.comgoogle.com For instance, di-omeprazole magnesium salt dihydrate has been synthesized by reacting this compound with anhydrous magnesium chloride in deionized water, yielding the product in 87% yield. googleapis.com Similarly, the calcium salt dihydrate has been prepared using anhydrous calcium chloride, with a reported yield of 80%. epo.orggoogle.com

Alternative non-aqueous methods have also been described. For example, di-omeprazole magnesium salt can be prepared by reacting omeprazole with magnesium methoxide in methanol. googleapis.com Similarly, calcium salts can be prepared by treating omeprazole with calcium alkoxides or calcium hydride in a non-aqueous solvent. googleapis.comepo.orggoogle.com

Below is a comparative table of synthetic routes for these salts:

| Salt | Reactants | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Potassium Omeprazole | Omeprazole, Potassium Hydroxide (KOH) | Deionized Water, Methylene Chloride | 87% | wiley.com |

| Lithium Omeprazole | Omeprazole, Lithium Hydroxide (LiOH) | Deionized Water | 74% | wiley.com |

| Magnesium Omeprazole Dihydrate | This compound, Magnesium Chloride (MgCl₂) | Deionized Water | 87% | googleapis.com |

| Calcium Omeprazole Dihydrate | This compound, Calcium Chloride (CaCl₂) | Deionized Water | 80% | epo.orggoogle.com |

Chemical Characterization of Analogous Salt Forms

The various salt forms of omeprazole are characterized using a range of analytical techniques to confirm their structure, purity, and physical properties. These methods include spectroscopic and thermal analyses.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is a powerful tool for discriminating between omeprazole and its different salt forms. wiley.com The formation of the salt leads to characteristic changes in the vibrational spectra, particularly in the regions corresponding to the benzimidazole ring (N-H, C=C-N, S-C=N) and the S=O group. wiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the formation and purity of the prepared salts. wiley.com

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and hydration states of the salts. wiley.com TGA can determine the water content of the hydrated salts by measuring the loss of mass upon heating. wiley.com For example, TGA has shown that omeprazole potassium salt contains one water molecule, while the sodium, magnesium, and lithium salts can contain two or three water molecules. wiley.com DSC measurements reveal the melting points and can indicate the presence of different polymorphic forms. wiley.com For instance, DSC curves for omeprazole magnesium and sodium salts have shown multiple melting points, suggesting complex thermal behavior. wiley.com

X-ray Powder Diffraction (XRPD) is used to analyze the crystalline structure of the salts. wiley.com The degree of crystallinity is an important parameter, and for magnesium omeprazole, a crystallinity of not less than 70% is often desired for stable pharmaceutical formulations. google.com

Solid State Chemistry and Polymorphism of Omeprazole Sodium Salt

Crystalline Forms and Polymorphic Landscape of Omeprazole (B731) Sodium Salt

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such variations can lead to different physicochemical properties. indexcopernicus.com For omeprazole sodium, several polymorphic forms have been identified and characterized, each with distinct properties.

The known polymorphic landscape of omeprazole sodium includes several distinct crystalline forms, most prominently Forms A and B, but also Forms C, D, N, and a V-type crystal. indexcopernicus.comgoogle.comgoogleapis.comgoogle.com The primary technique used to differentiate and characterize these polymorphs is X-ray powder diffraction (XRPD), which provides a unique fingerprint for each crystalline structure. google.comgoogleapis.com Other analytical methods such as Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are also employed to provide a comprehensive understanding of each form. researchgate.netgoogle.comgoogleapis.com

Form A: This form is described as a hydrate (B1144303) containing one to two water molecules. googleapis.comgoogle.com It is known to be hygroscopic, readily absorbing water under normal conditions, especially after being dried to a state where it contains only one strongly bound water molecule. google.comgoogleapis.com

Form B: This is a well-defined and stable monohydrate crystal form. googleapis.comgoogle.com It is considered thermodynamically more stable than Form A and is essentially non-hygroscopic. google.comgoogleapis.com These characteristics make it advantageous for pharmaceutical manufacturing as it can be handled more easily and reproducibly. google.com

Form C: This form is considered a relatively stable physical form and is less hygroscopic than Form A. indexcopernicus.comjustia.com

Form D: This polymorph is noted for being thermally stable and a free-flowing solid, properties that are generally desirable for pharmaceutical formulations. indexcopernicus.comjustia.com

Form N: A process for preparing a highly pure and physically stable crystalline Form N of esomeprazole (B1671258) sodium (the S-enantiomer of omeprazole) has been developed. indexcopernicus.com

V-type: A V-type crystalline form of omeprazole sodium has been identified, characterized by specific peaks in its powder X-ray diffraction pattern. google.com This form is reported to have excellent stability, good solubility, and low hygroscopicity. google.com

The different forms arise from variations in the crystallization process, including the choice of solvent, temperature, and other conditions. indexcopernicus.comgoogle.com The existence of these polymorphs highlights the importance of stringent control over the manufacturing process to ensure the desired crystalline form is consistently produced.

Water molecules can be incorporated into the crystal lattice of a pharmaceutical solid to form hydrates. The presence and state of this water can significantly affect the solid-state properties of the compound.

Omeprazole sodium is known to exist in various hydrated forms, including monohydrates. vulcanchem.com Form B, in particular, is characterized as a true monohydrate crystal form. googleapis.comgoogle.com The water molecule in a monohydrate is an integral part of the crystal structure, contributing to its stability. In some analyses of omeprazole sodium, a water content corresponding to approximately 1.4 moles of water per mole of the compound has been determined, suggesting the presence of hydrated forms. researchgate.net

The removal of water from a crystalline hydrate can lead to significant changes in its solid-state structure. The dehydration of omeprazole sodium has been shown to result in a conversion to an amorphous form. researchgate.net This amorphous state is characterized by a lack of long-range molecular order.

Studies using techniques like DSC, XRPD, and scanning electron microscopy (SEM) have confirmed that the removal of water from the crystal lattice of omeprazole sodium leads to changes in the internal structure, producing an amorphous state. researchgate.net The XRPD pattern of dehydrated omeprazole sodium shows a hollow pattern, which is characteristic of an amorphous material, in contrast to the sharp diffraction peaks observed for the crystalline forms. researchgate.net This transition to an amorphous state can render the compound unstable. researchgate.net The degree of crystallinity is associated with stability, and crystalline omeprazole sodium appears to be more stable than its dehydrated, amorphous counterpart. researchgate.net

Hydrate Structures and Water Content Influence on Solid-State Properties

Thermodynamic Stability and Interconversion of Polymorphs

The different polymorphic forms of a compound have different internal energies and, therefore, different thermodynamic stabilities. Over time, a less stable (metastable) form may convert to a more stable form.

Among the polymorphs of omeprazole sodium, Form B is consistently reported to be thermodynamically more stable than Form A. google.comgoogleapis.com This greater stability means that under certain conditions, Form A can convert, either wholly or partially, to Form B. google.comgoogleapis.com The higher stability of Form B, coupled with its non-hygroscopic nature, makes it a preferred form for pharmaceutical development. google.com In contrast, Form A of the free base omeprazole (not the sodium salt) is considered thermodynamically more stable than Form B of the free base. google.com

The thermodynamic relationship between polymorphs is crucial as it dictates which form is the most stable under given conditions of temperature and pressure, which has significant implications for the long-term storage and stability of the drug product. wiley-vch.de

Interactive Data Tables

Table 1: Polymorphic Forms of Omeprazole Sodium Salt and their Characteristics

| Polymorph | Key Characteristics |

| Form A | Hydrate with 1-2 water molecules; hygroscopic. google.comgoogleapis.comgoogle.com |

| Form B | Stable, well-defined true monohydrate; thermodynamically more stable than Form A; non-hygroscopic. google.comgoogleapis.comgoogle.com |

| Form C | Relatively stable; less hygroscopic than Form A. indexcopernicus.comjustia.com |

| Form D | Thermally stable; free-flowing solid. indexcopernicus.comjustia.com |

| Form N | Highly pure and physically stable form of esomeprazole sodium. indexcopernicus.com |

| V-type | Excellent stability; good solubility; low hygroscopicity. google.com |

Factors Influencing Polymorphic Transformations

The solid-state form of omeprazole sodium is critical as different forms possess distinct physicochemical properties, including stability and hygroscopicity, which are crucial for pharmaceutical development. nih.gov The transformations between these polymorphic forms are influenced by several key factors, primarily temperature, the presence of water (hydration/dehydration), and inherent thermodynamic stability.

Several polymorphic and hydrated forms of omeprazole sodium have been identified, often designated as Forms A, B, C, and D. indexcopernicus.comgoogleapis.com

Omeprazole Sodium Form A : This form is a hydrate, containing one to two moles of water. googleapis.com One water molecule is strongly bound within the crystal lattice, while the other is more loosely held. googleapis.com Form A is known to be highly hygroscopic and thermodynamically unstable. googleapis.com Due to its instability, it can convert to the more stable Form B under certain storage conditions. googleapis.com Its high solubility in water makes it suitable for parenteral formulations. indexcopernicus.com

Omeprazole Sodium Form B : This polymorph is thermodynamically more stable than Form A. googleapis.com It is characterized as being essentially non-hygroscopic, which offers significant advantages for handling and formulation. googleapis.com The conversion from the unstable Form A to the stable Form B is a key transformation. googleapis.com

Omeprazole Sodium Form C : This is another physically stable form that is reported to be less hygroscopic than Form A. indexcopernicus.com

Omeprazole Sodium Form D : Described as a thermally stable and free-flowing solid, this form is well-suited for pharmaceutical formulations. indexcopernicus.com

Dehydrated Omeprazole Sodium (DOMS) : The process of dehydration is a critical factor in polymorphic transformation. When omeprazole sodium hydrate is dehydrated, the removal of water from its crystal lattice can induce significant structural changes, often resulting in the formation of an unstable, amorphous state. nih.govresearchgate.netresearchgate.net This amorphous form (DOMS) has a much lower degree of crystallinity compared to the hydrated form. researchgate.net The instability of the dehydrated form is a major concern in solid-state reactions. researchgate.net

The primary factors driving these transformations are:

Water/Humidity : The hydration state is a defining characteristic of omeprazole sodium polymorphs. The removal or absorption of water can trigger a phase transition. For instance, the dehydration of Form A leads to a less stable amorphous product, while its hygroscopic nature means it readily absorbs water. googleapis.comresearchgate.net

Temperature : Thermal analysis shows that heat can induce dehydration and subsequent degradation. wiley.com The loss of crystallization water from omeprazole sodium is dependent on the heating rate. researchgate.net Form D is noted for its thermal stability. indexcopernicus.com

Thermodynamic Stability : The various forms exist at different thermodynamic energy levels. Form B is the thermodynamically stable form, meaning that other, metastable forms like Form A have a tendency to convert to Form B over time to reach a lower energy state. googleapis.com

Tautomeric Polymorphism in the Omeprazole Core Structure

A unique aspect of omeprazole's solid-state chemistry is the phenomenon of tautomeric polymorphism. rsc.orgrsc.org This arises from the fact that the omeprazole molecule can exist as two different tautomers that may co-exist within a single crystal structure. rsc.orgwiley-vch.de Tautomerism involves the migration of a proton, and in omeprazole, this occurs between nitrogen atoms on the benzimidazole (B57391) ring, leading to two distinct isomers: a 5-methoxy tautomer and a 6-methoxy tautomer. wiley.comwiley-vch.de

While these tautomers can interconvert rapidly in solution, they can crystallize into solid forms containing different ratios of the two. rsc.orgwiley-vch.de Crystalline omeprazole is therefore best described as a solid solution of the 5-methoxy and 6-methoxy tautomers. rsc.orgic.ac.uk The variation in the relative proportions of these tautomers from one crystal form to another justifies the term "tautomeric polymorphism." rsc.org

Research has shown a direct correlation between the previously discussed polymorphic forms (like A, B, and C) and their tautomeric composition. rsc.org For example:

Patented forms A, B, and C of omeprazole have been identified through analysis of their powder X-ray diffraction (PXRD) patterns. rsc.org

Form B, which is also identified by a specific crystal structure in the Cambridge Structural Database (CSD), was found to be a mixture of the two tautomers. rsc.orgic.ac.uk

One analysis of a crystal structure corresponding to Form B revealed a solid solution of the two tautomers, with the 6-methoxy form being the major component and the 5-methoxy form present at about 15%. rsc.org Another analysis noted a mixture with the 6-methoxy tautomer at 92.2% occupancy and the 5-methoxy tautomer at 7.8%. ic.ac.uk

Crystals designated as forms I through V have been characterized as existing on a structural continuum, with varying ratios of the 5-methoxy and 6-methoxy tautomers. rsc.org Form I represents a pure 6-methoxy crystal, while other forms contain increasing amounts of the 5-methoxy tautomer, up to a 15:85 mixture of 5-methoxy to 6-methoxy tautomers. rsc.org

This existence as a solid solution of tautomers is a critical factor influencing the physicochemical properties of the solid material. researchgate.net The ability to form crystals with differing amounts of tautomeric structures complicates the traditional definition of polymorphism but is essential for understanding the material science of omeprazole. rsc.org

Chemical Stability and Degradation Kinetics of Omeprazole Sodium Salt

Kinetic Studies of Omeprazole (B731) Sodium Salt Degradation in Solution

Kinetic studies reveal that the degradation of omeprazole sodium salt in solution is a dynamic process governed by several factors, most notably pH and temperature.

pH-Dependent Degradation Profiles and Half-Life Determinations

The stability of omeprazole is highly dependent on the pH of the solution. tandfonline.comtandfonline.comresearchgate.net It is notably unstable in acidic and neutral aqueous environments, with degradation occurring rapidly at low pH values. researchgate.netgoogle.comnih.gov For instance, in aqueous solutions with a pH below 4, the half-life of omeprazole is less than 10 minutes. google.com As the pH increases, the stability of omeprazole improves significantly. tandfonline.comtandfonline.com At a pH of 6.5, the degradation half-life is approximately 18 hours, and at a pH of 7, it is about 14 hours. google.comindexcopernicus.comgoogle.com The compound shows maximum stability at a pH of 11, where its half-life can extend to several hundred days. tandfonline.comtandfonline.comindexcopernicus.comgoogle.com Below a pH of 7.8, decomposition is very rapid. tandfonline.comtandfonline.comresearchgate.net

Studies have shown that in solutions with pH values ranging from 2.2 to 4.7, omeprazole degrades completely in less than 4 hours. researchgate.net One study found a half-life of 43 minutes at pH 5.0 and 25°C, while at a pH of 10.0, the half-life was a remarkably stable 2.8 months at the same temperature. chula.ac.th The degradation constants have a direct relationship with the hydrogen ion concentrations of the solutions. tandfonline.comtandfonline.comresearchgate.net

Interactive Data Table: pH-Dependent Half-Life of Omeprazole

| pH | Temperature (°C) | Half-Life |

| < 4 | - | < 10 minutes google.com |

| 5.0 | 25 | 43 minutes chula.ac.th |

| 6.5 | - | ~18 hours indexcopernicus.comgoogle.com |

| 7.0 | - | ~14 hours google.com |

| 10.0 | 25 | 2.8 months chula.ac.th |

| 11.0 | - | Several hundred days indexcopernicus.comgoogle.com |

Reaction Order Analysis (Pseudo First-Order, Zero-Order Kinetics)

The degradation of omeprazole in solution generally follows pseudo-first-order kinetics. chula.ac.thchula.ac.thnih.gov This indicates that the rate of degradation is proportional to the concentration of omeprazole, especially in acidic conditions. chula.ac.th Studies have confirmed this pseudo-first-order decay at various pH levels, including neutral and acidic environments. chula.ac.thnih.gov The decomposition of omeprazole in the solid state has also been described as a first-order reaction. ptfarm.pl In the presence of certain enteric polymers in organic solutions, the decomposition of omeprazole also adheres to first-order kinetics. nih.gov

Determination of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) for the degradation of this compound is a key parameter in understanding its stability. The activation energy for the decomposition of this compound has been calculated to be 250.85 kJ/mol. researchgate.net In contrast, the activation energy for the base omeprazole was found to be 140.47 kJ/mol, indicating that the sodium salt is more stable. researchgate.netufsc.br

Thermodynamic parameters, such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide further insight into the degradation process. Studies have shown that the activation energy for omeprazole decomposition in solution is pH-dependent and typically falls within the range of 9.9 to 19.6 kcal/mol, which is indicative of a solvolytic type of reaction. chula.ac.th The dissolution of omeprazole has been shown to be an endothermic and entropy-driven process. researchgate.net Thermodynamic data on the adsorption of omeprazole have shown that the process is spontaneous and favorable, with negative ΔG° values. mdpi.com

Mechanistic Investigations of Degradation Pathways

The degradation of this compound involves complex chemical transformations, primarily initiated by the acidic environment.

Hydrolytic Degradation Mechanisms

The primary degradation pathway for omeprazole in aqueous solution is acid-catalyzed hydrolysis. chula.ac.th The process is initiated by the protonation of the benzimidazole (B57391) nitrogen. ju.edu.jo This leads to a series of intramolecular rearrangements. The pyridinic nitrogen attacks the C2 position of the benzimidazole ring, forming a spiro intermediate. ju.edu.jo This intermediate then rearranges to form a sulfenic acid, which is a key reactive intermediate in the degradation pathway. ju.edu.jo The degradation is highly dependent on the concentration of hydronium ions and involves a bimolecular reaction. chula.ac.th

Role of Intermediates (e.g., Sulfenic Acid, Cyclic Sulfenamide (B3320178), Dimer)

The degradation of omeprazole proceeds through several key intermediates. The formation of sulfenic acid is a critical step. ju.edu.jo This sulfenic acid is highly unstable and can undergo further reactions. ju.edu.jo It can be converted into a cyclic sulfenamide, which was once believed to be the active inhibitor of the proton pump. ju.edu.jonih.gov However, more recent research suggests that the sulfenic acid itself is the active inhibitor. nih.govnih.gov

The sulfenic acid intermediate can also react with another molecule of omeprazole to form a dimer, which is a major product of acid decomposition. ju.edu.jonih.gov In the presence of thiols, such as 2-mercaptoethanol (B42355), the sulfenic acid can react to form a disulfide. ju.edu.jo Studies have shown that in acidic solutions, omeprazole degrades into three main compounds: the cyclic sulfenamide, the omeprazole dimer, and a disulfide (in the presence of a thiol). nih.gov The cyclic sulfenamide has been found to be relatively stable and not reactive towards thiols, suggesting it is not the primary active species. nih.govresearchgate.net The degradation is highly pH-dependent, with acid degradation predominating at pH values around 2-3, while the reaction of sulfenic acid with thiols becomes more prominent at pH values around 4-5. ju.edu.jo

Degradation in the Presence of Thiols (e.g., 2-Mercaptoethanol)

The degradation of omeprazole in the presence of thiols, such as 2-mercaptoethanol, is a critical area of study, as it mimics the in vivo interaction with cysteine residues of the H+/K+-ATPase proton pump. ju.edu.jo Research has shown that the reaction between omeprazole and 2-mercaptoethanol is highly dependent on pH. ju.edu.joresearchgate.net

In acidic solutions (pH 2.0-5.0), omeprazole undergoes a complex series of reactions. ju.edu.jo An acidic medium is necessary to initiate the conversion of omeprazole into its active form, a sulfenic acid intermediate. ju.edu.joresearchgate.net However, this acidic environment also promotes the degradation of the sulfenic acid into other products that are not reactive with thiols. ju.edu.jo

Studies monitoring the reactions via differential pulse polarography have demonstrated that acid-catalyzed degradation is the dominant pathway at lower pH values (around 2-3). ju.edu.joresearchgate.net In this environment, much of the omeprazole is consumed as degradation products rather than reacting with the thiol. ju.edu.jo As the pH increases to around 4-5, the reaction between the sulfenic acid intermediate and the more nucleophilic thiol becomes more prominent. ju.edu.joresearchgate.net

The degradation of omeprazole in the presence of 2-mercaptoethanol in an acidic solution leads to the formation of several key compounds: a cyclic sulfenamide, an omeprazole dimer, and a disulfide product from the reaction between the sulfenic acid and 2-mercaptoethanol. nih.gov It was observed that the cyclic sulfenamide is stable in solutions containing 2-mercaptoethanol at various pH levels (2.0, 4.0, and 6.0), indicating it is not reactive toward the thiol. nih.gov This suggests that the sulfenic acid itself is the active inhibitor that reacts with sulfhydryl groups. nih.gov

A proposed kinetic model for the degradation of omeprazole in the presence of 2-mercaptoethanol involves a first-order reaction network for all conversions. ju.edu.jo The key intermediate is the sulfenic acid, which can then proceed through several pathways: reaction with the thiol to form a disulfide, or degradation to form the cyclic sulfenamide and other products. ju.edu.joresearchgate.net

Solid-State Degradation and Stability of this compound Polymorphs

The solid-state properties of this compound, including its various polymorphic and hydrated forms, play a crucial role in its chemical stability and degradation profile. nih.govresearchgate.net

Influence of Crystallinity on Chemical Stability

The degree of crystallinity significantly impacts the stability of this compound. nih.govresearchgate.net Different solid forms, such as crystalline versus amorphous, can exhibit markedly different physical and chemical properties. nih.govresearchgate.net

Research indicates that the crystalline form of omeprazole sodium is more stable than its amorphous counterpart and the omeprazole base. researchgate.netresearchgate.net X-ray powder diffraction (XRPD) studies have been used to determine the relative crystallinity of different forms. For instance, one study calculated the relative crystallinity index to be 67.03% for omeprazole sodium (OMS), compared to 43.55% for omeprazole base (OM) and only 4.34% for dehydrated omeprazole sodium (DOMS). researchgate.net The higher degree of crystallinity in OMS is directly associated with its greater stability. researchgate.net

The process of dehydration, which involves removing water from the crystal lattice of a hydrate (B1144303), can lead to significant structural changes and instability. researchgate.net When omeprazole sodium hydrate undergoes dehydration, it can convert to an unstable amorphous form. researchgate.net This transition from a crystalline to an amorphous state results in considerably altered physical and chemical properties and reduced stability. researchgate.netresearchgate.net The low level of crystallinity in the S- and R-enantiomers of omeprazole sodium has also been confirmed using techniques like Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and XRPD. nih.gov

| Compound Form | Relative Crystallinity Index (%) | Associated Stability |

|---|---|---|

| Omeprazole Sodium (OMS) | 67.03 | More Stable |

| Omeprazole Base (OM) | 43.55 | Less Stable than OMS |

| Dehydrated Omeprazole Sodium (DOMS) | 4.34 | Unstable (Amorphous) |

Thermal Decomposition Characteristics

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and decomposition of this compound. nih.govresearchgate.net The thermal behavior of the sodium salt is distinct from the omeprazole base. researchgate.net

The DSC curve for omeprazole sodium typically shows multiple thermal events. researchgate.netwiley.com An initial endothermic peak corresponds to the dehydration process, or the release of crystallization water. researchgate.net For example, a study showed this dehydration occurring with a peak temperature of 128.92°C, involving a mass loss of approximately 6.6% between 120°C and 165°C. researchgate.net This is followed by exothermic and endothermic events at higher temperatures (e.g., peaks at 194.36°C and 202.74°C) that correspond to the decomposition process itself. researchgate.net In contrast, the omeprazole base shows a single sharp endothermic peak for melting (around 154°C) immediately followed by an exothermic decomposition peak. researchgate.net

Studies have shown that this compound is thermally more stable than the neutral omeprazole form. nih.gov Some polymorphic forms, like a semihydrate, have been reported to have a high thermal decomposition temperature of 228.5°C. google.com The dehydration of omeprazole sodium leads to an amorphous form that degrades without a distinct melting event, showing exothermic and endothermic decomposition peaks at slightly different temperatures (e.g., 192.02°C and 200.04°C). researchgate.net

| Compound | Thermal Event | Peak Temperature (°C) | Description |

|---|---|---|---|

| Omeprazole Sodium (Hydrate) | Endotherm | 128.92 | Dehydration (loss of water) researchgate.net |

| Exotherm | 194.36 | Decomposition researchgate.net | |

| Endotherm | 202.74 | Decomposition researchgate.net | |

| Dehydrated Omeprazole Sodium | Exotherm | 192.02 | Decomposition researchgate.net |

| Endotherm | 200.04 | Decomposition researchgate.net | |

| Omeprazole Base | Endotherm | 154.04 | Melting researchgate.net |

| Exotherm | 166.24 | Decomposition researchgate.net | |

| Omeprazole Sodium Semihydrate | Decomposition | 228.5 | Thermal Decomposition google.com |

Impact of Storage Conditions on Long-Term Solid-State Integrity

The long-term stability of solid this compound is highly dependent on storage conditions, particularly temperature, humidity, and exposure to light. rjpdft.comnih.gov As a hygroscopic substance, omeprazole sodium is susceptible to moisture. researchgate.net

Stability studies are crucial for assessing potential degradation over time. rjpdft.com Accelerated stability testing, for example at 40°C and 75% relative humidity (RH), has been used to evaluate the solid-state stability of omeprazole formulations. researchgate.net Degradation in the solid state has been studied at temperatures ranging from 313 K to 393 K and relative humidity from 25% to 90%. nih.gov Such studies show that omeprazole is sensitive to both heat and humidity. nih.govresearchgate.net

Interactions with other substances in a formulation can also significantly impact stability. For instance, solid-state interactions between omeprazole and acidic enteric coating polymers (like HP-55 and shellac) can cause substantial degradation, manifested by discoloration and the formation of decomposition products, especially under accelerated storage conditions. nih.gov Therefore, maintaining proper storage and handling conditions is essential to ensure the chemical integrity, quality, and shelf-life of formulations containing this compound. rjpdft.com

Advanced Analytical Characterization Techniques for Omeprazole Sodium Salt

Spectroscopic Methods

Spectroscopic techniques are instrumental in providing detailed information about the molecular structure and properties of omeprazole (B731) sodium salt.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Structural Elucidation and Form Discrimination

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation and differentiation of various solid-state forms of omeprazole sodium salt. wiley.comgoogle.com These non-destructive techniques probe the vibrational modes of molecules, offering a unique fingerprint for different compounds and their polymorphic forms. wiley.comnih.gov

FT-IR spectroscopy is particularly effective in identifying functional groups and changes in the chemical environment. conicet.gov.ar For instance, the FT-IR spectrum of omeprazole shows a broad band near 2930 cm⁻¹ corresponding to the N-H stretching vibration. wiley.com Another characteristic band for the N-H group is the deformation vibration, located near 1587 cm⁻¹. wiley.com Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT), a variant of FT-IR, has been employed to confirm the low crystallinity of both S- and R-omeprazole sodium salts. nih.gov It can also be used to study the compatibility of omeprazole sodium monohydrate with various pharmaceutical excipients by observing changes in the decomposition exothermic peak. conicet.gov.ar

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water, making it suitable for analyzing aqueous samples. The applicability of vibrational spectroscopy has been demonstrated to effectively discriminate between omeprazole and its various salt forms, including the sodium salt. wiley.com Both FT-IR and Raman spectroscopy are valuable for characterizing the isomeric structures of related compounds and their salts in different states. nih.gov The combination of these techniques provides a comprehensive understanding of the molecular structure and solid-state properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation, Crystal Structure, and H/D Exchange Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in both solid and solution states. It provides invaluable insights into the molecule's conformation, crystal structure, and dynamic processes like hydrogen/deuterium (H/D) exchange. nih.govresearchgate.net

Solid-state NMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is instrumental in characterizing the crystalline forms of omeprazole and its salts. wiley.com A notable difference between the ¹³C CP-MAS NMR spectra of omeprazole and its salts is observed in the chemical shift of the C7 carbon, which resonates around 92.0 ppm in omeprazole and shifts to approximately 98.0 ppm in its salts. wiley.com ¹H MAS NMR studies have identified a signal at 13.5 ppm in solid omeprazole, which is assigned to the proton on the N1 nitrogen atom involved in a hydrogen bond. wiley.com

In solution, ¹H and ¹³C NMR are used to study the tautomeric equilibrium of omeprazole. researchgate.net Furthermore, NMR has been employed to investigate the host-guest complexation of this compound with cyclodextrins, shedding light on the solution structures and enantiomeric discrimination. researchgate.net Studies on H/D exchange in various proton pump inhibitors, including omeprazole sodium, have been conducted using NMR in deuterated solvents like methanol-d4. researchgate.netwhiterose.ac.uk These studies have shown that the replacement of the N-H proton with a sodium ion on the benzimidazole (B57391) group accelerates the exchange process. researchgate.net

The following table summarizes key NMR data for omeprazole and its sodium salt:

| Nucleus | Technique | Sample State | Key Findings |

| ¹³C | CP-MAS NMR | Solid | C7 chemical shift at ~98.0 ppm in this compound, compared to ~92.0 ppm in omeprazole. wiley.com |

| ¹H | MAS NMR | Solid | Signal at 13.5 ppm in omeprazole, attributed to the N1 proton in a hydrogen bond. wiley.com |

| ¹H, ¹³C | NMR | Solution (DMSO-d6) | Used to study tautomeric equilibrium. researchgate.net |

| ¹H | NMR | Solution (D₂O) | Investigates complexation with cyclodextrins. researchgate.net |

| ¹H | NMR | Solution (Methanol-d4) | Characterizes H/D exchange, which is accelerated by salt formation. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantification of this compound. The European Pharmacopoeia recommends UV-Vis spectroscopy for the identification of omeprazole. ingentaconnect.com The UV spectrum of omeprazole in a solution of 0.1 N NaOH exhibits a maximum absorbance at approximately 305 nm. ingentaconnect.comijpsm.com

Derivative spectrophotometry, particularly the first-order UV-derivative method, offers enhanced specificity and resolution for the analysis of omeprazole and its impurities. nih.govepa.govpharmgkb.orgscispace.comresearchgate.net This technique involves the mathematical differentiation of the zero-order absorption spectrum, which can resolve overlapping spectral bands. The zero-crossing method in first-order derivative spectrophotometry has been successfully applied to determine omeprazole in the presence of its degradation products, such as omeprazole sulphone. nih.govresearchgate.net Using this method, omeprazole can be quantified by measuring the amplitude at specific wavelengths. nih.govresearchgate.net

Research has shown good linearity for the determination of omeprazole using first-order derivative spectrophotometry in the concentration range of 1.61–17.2 µg/mL. nih.govresearchgate.net The limit of detection (LOD) for omeprazole using this method has been reported to be 1.126 µg/mL. nih.govresearchgate.netscispace.com This technique has also been used to investigate intermolecular interactions between the drug and its impurities. nih.govepa.govresearchgate.net

The following table summarizes key parameters for the UV-Vis spectrophotometric analysis of omeprazole:

| Analytical Method | Solvent | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) |

| UV-Vis Spectrophotometry | 0.1 N NaOH | 304.80 | 10 - 18 | - |

| First-Order Derivative Spectrophotometry | Methanol-ammonia 4.0% v/v | 304 | 1.61 - 17.2 | 1.126 |

Spectrofluorimetry

Spectrofluorimetry provides a sensitive and selective method for the determination of omeprazole. This technique is based on the principle that a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. An indirect spectrofluorimetric method has been developed for the determination of omeprazole, which involves its quenching effect on the fluorescence of a terbium (Tb³⁺)-1,10-phenanthroline complex in the presence of bis(2-ethylhexyl) sulfosuccinate (B1259242) sodium. ijpsjournal.comijpsjournal.comajpamc.com

More recently, a novel spectrofluorimetric approach has been established based on the ability of omeprazole to quench the native fluorescence of the mercurochrome dye in an acidic solution (pH 3.6). nih.gov The fluorescence intensity is measured at an emission wavelength of 540 nm after excitation at 518 nm. nih.gov This quenching effect is proportional to the concentration of omeprazole, allowing for its quantification. nih.gov

The method demonstrated a linear response over a concentration range of 0.2–10.0 µg/mL, with a high correlation coefficient of 0.9999. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.07 µg/mL and 0.20 µg/mL, respectively. nih.gov This spectrofluorimetric method has been successfully applied to the analysis of omeprazole in commercial formulations. nih.gov

Key parameters for the spectrofluorimetric determination of omeprazole are presented in the table below:

| Method | Principle | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Fluorescence Quenching of Mercurochrome | Quenching of dye fluorescence by omeprazole | 518 | 540 | 0.2 - 10.0 | 0.07 | 0.20 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly for purity testing and quantification in pharmaceutical formulations. chromatographyonline.com A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. iosrphr.orgresearchgate.net

A common approach involves using a C18 or C8 stationary phase. chromatographyonline.comiosrphr.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comiosrphr.org For instance, one method employs a mobile phase of acetonitrile and 20 mM monosodium phosphate (pH 7.0) (35:65, v/v). scispace.com The European Pharmacopoeia describes an isocratic method using a C8 column with a mobile phase of 27% acetonitrile and 73% disodium (B8443419) hydrogen phosphate solution (pH 7.6). chromatographyonline.com Detection is commonly performed using a UV detector at wavelengths ranging from 280 nm to 305 nm. scispace.comchromatographyonline.comresearchgate.net

HPLC methods for omeprazole sodium have been shown to be linear over various concentration ranges, such as 80-240 µg/mL, with correlation coefficients greater than 0.99. iosrphr.org The limit of detection (LOD) and limit of quantification (LOQ) for omeprazole sodium have been reported to be 0.493 µg/mL and 1.414 µg/mL, respectively. iosrphr.org These methods have demonstrated good robustness, with results remaining within acceptance limits despite deliberate small changes in chromatographic parameters. iosrphr.org

The following table summarizes typical HPLC conditions for the analysis of this compound:

| Stationary Phase | Mobile Phase | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Zorbax Eclipse C8 (250 x 4.6 mm, 5 µ) | Phosphate buffer:Acetonitrile | - | - | - | 80-240 | 0.493 | 1.414 |

| RP-C18 | Phosphate buffer (pH 7.4):Acetonitrile (70:30 v/v) | 7.4 | 1.5 | 280 | - | - | - |

| C8 (125 x 4.6 mm, 5 µm) | Disodium hydrogen phosphate:Acetonitrile (73:27 v/v) | 7.6 | 1.0 | 303 | - | - | - |

| ODS, C-18 (250 x 4.5mm, 5 microns) | Methanol:Water (80:20) | - | 1.0 | 280 | 6-20 | - | - |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated chromatographic technique used for the quantitative and qualitative analysis of this compound. This method is particularly valuable for stability testing and quality control of bulk drugs and their dosage forms. nih.gov

A validated HPTLC method for omeprazole involves using HPTLC aluminum sheets precoated with silica (B1680970) gel 60F254 as the stationary phase. nih.gov A mixture of chloroform (B151607) and methanol, typically in a 9:1 ratio, serves as the mobile phase. This system effectively separates omeprazole, yielding compact bands ideal for densitometric analysis. nih.gov The detection is commonly performed in absorbance mode at a wavelength of 302 nm. nih.gov For quantitative analysis, the method demonstrates good linearity, with calibration plots showing a high correlation coefficient (r² = 0.997) over a concentration range of 50-3000 ng/band. nih.gov The retention factor (Rf) for omeprazole in such a system is typically observed around 0.39. nih.gov

Table 1: HPTLC Method Parameters for Omeprazole Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC aluminum sheets with silica gel 60F254 |

| Mobile Phase | Chloroform:Methanol (9:1, v/v) |

| Detection Wavelength | 302 nm (absorbance mode) |

| Rf Value | 0.39 ± 0.12 |

| Linearity Range | 50-3000 ng/band |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique utilized for the impurity profiling and enantiomeric separation of omeprazole. nih.govresearchgate.net The method's high efficiency and resolution make it suitable for analyzing complex mixtures and separating structurally similar compounds.

For the analysis of omeprazole and its related impurities, a solvent-modified Micellar Electrokinetic Chromatography (MEKC) method has been developed. nih.gov This approach uses a background electrolyte (BGE) containing a borate (B1201080) buffer and sodium dodecyl sulfate (B86663) (SDS) as a pseudostationary phase, with n-butanol as an organic modifier. nih.gov The separation of enantiomers, such as (S)- and (R)-omeprazole, can be achieved using chiral selectors like methyl-β-cyclodextrin added to the BGE. researchgate.net The developed methods are validated according to ICH guidelines and can simultaneously determine omeprazole and its impurities. nih.gov

Table 2: Optimized Conditions for Capillary Electrophoresis of Omeprazole

| Parameter | Impurity Profiling (MEKC) nih.gov | Enantiomeric Separation (CZE) researchgate.net |

|---|---|---|

| Background Electrolyte | 72 mM borate buffer (pH 10.0) with 96 mM SDS | 40 mM phosphate buffer (pH 2.2) |

| Organic Modifier | 1.45% v/v n-butanol | Not applicable |

| Chiral Selector | Not applicable | 30 mM methyl-β-cyclodextrin |

| Applied Voltage | 25 kV | 15 kV |

| Capillary Temperature | 21 °C | 15 °C |

| Detection | UV at 301 nm | UV, wavelength not specified |

Thermal Analysis Techniques

Thermal analysis is essential for investigating the solid-state properties of this compound, including its stability, hydration state, and polymorphism.

Thermogravimetry (TG) and Derivative Thermogravimetry (DTG)

Thermogravimetry (TG) and its first derivative (DTG) are used to measure changes in the mass of this compound as a function of temperature. This analysis is crucial for determining the presence and nature of water molecules in the crystal structure. The TG curve of omeprazole sodium typically shows a distinct mass loss corresponding to the release of crystallization water. ijpsjournal.com This dehydration event generally occurs in a single step between 120 °C and 165 °C, with a mass loss of approximately 6.6%. ijpsjournal.com However, some studies have reported a two-step loss of mass, suggesting the release of two water molecules. researchgate.net The DTG curve shows a peak at the temperature of the maximum rate of mass loss. The dehydration process is influenced by the heating rate; as the heating rate increases, the temperature of dehydration also increases. nih.gov

Table 3: Effect of Heating Rate on Dehydration of this compound

| Heating Rate (°C/min) | Mass Loss (%) | DTG Peak (°C) |

|---|---|---|

| 1 | -16.40 | 117.49 |

| 2 | -16.39 | 133.69 |

| 5 | -16.69 | 143.26 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC curves reveal key thermal events. A typical analysis performed at a heating rate of 10 °C/min under a synthetic air atmosphere shows three main events. ijpsjournal.com The first is a sharp endothermic peak corresponding to the dehydration of the salt. ijpsjournal.com This is immediately followed by an exothermic event and another endothermic event, which are associated with the decomposition of the compound. ijpsjournal.com The thermal profile can vary depending on the crystalline form of the salt. researchgate.net For instance, some analyses report two distinct melting points at 100 °C and 150 °C, which may be indicative of different polymorphic forms or hydrates. researchgate.net

Table 4: Thermal Events of this compound by DSC

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Dehydration (Endotherm) | 123.85 | 128.92 | -74.71 |

| Decomposition (Exotherm) | Not specified | 194.36 | Not specified |

| Decomposition (Endotherm) | Not specified | 202.74 | Not specified |

Data obtained at a heating rate of 10 °C/min. ijpsjournal.com

Diffraction and Microscopy Methods

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification and Crystallinity Assessment

X-ray Powder Diffraction (XRPD) is an indispensable technique for the solid-state characterization of this compound. It is used to identify different crystalline forms (polymorphs), which can have significantly different physical and chemical properties. researchgate.netrsc.org At least two crystalline forms of omeprazole sodium, designated as Form A and Form B, have been identified. nih.govrsc.org These forms are hydrates and can be distinguished by their unique XRPD patterns. rsc.org

XRPD is also used to assess the degree of crystallinity. researchgate.net Studies have shown that this compound is a crystalline material, with a relative crystallinity index calculated to be 67.03%. researchgate.net However, upon dehydration, the salt can become unstable and convert to an amorphous form, which is confirmed by a significantly lower crystallinity index (4.34%). researchgate.net This transition to an amorphous state is a critical factor affecting the stability of the compound.

Table 5: Characteristic X-ray Powder Diffraction Peaks (2θ) for Omeprazole Sodium Forms A and B

| Form A (2θ) nih.gov | Form B (2θ) nih.gov |

|---|---|

| 5.6 | 6.5 |

| 11.2 | 8.0 |

| 14.6 | 12.9 |

| 16.7 | 15.0 |

| 17.0 | 16.0 |

| 17.5 | 17.1 |

| 20.4 | 19.4 |

| 21.0 | 20.6 |

| 23.0 | 21.7 |

| 24.8 | 23.3 |

| 27.6 | 26.0 |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Omeprazole |

| Dehydrated omeprazole sodium |

| Chloroform |

| Methanol |

| Sodium dodecyl sulfate (SDS) |

| n-butanol |

| Borate |

| Phosphate |

| methyl-β-cyclodextrin |

| Acetonitrile |

| Ammonium bicarbonate |

| Sodium hydroxide (B78521) |

| (S)-omeprazole |

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is an essential technique for elucidating the surface topography, particle size, and shape of pharmaceutical solids. The morphology of a drug substance like this compound can significantly influence its physical characteristics, manufacturing processability, and mechanical properties. mdpi.com

Studies employing SEM have provided detailed information on the crystalline nature of this compound and its related forms. A comparative analysis of omeprazole sodium (OMS), dehydrated omeprazole sodium (DOMS), and omeprazole base (OM) using SEM revealed distinct morphological differences. researchgate.net Photomicrographs demonstrated that both omeprazole sodium and omeprazole base are characterized by regular-shaped crystals. researchgate.net In contrast, the dehydrated form (DOMS) primarily consists of spherical particles, indicating an amorphous character. researchgate.net This change in crystal structure upon dehydration is a critical finding, as amorphous forms can exhibit different stability and dissolution profiles compared to their crystalline counterparts.

Further research into the chiral forms of this compound (S- and R-omeprazole) showed that the powdered drugs have a similar morphology, particle size, and shape. nih.gov However, microthermal analysis of processed discs of these enantiomers indicated a smoother surface for the S-form, suggesting a finer particle size not immediately apparent in standard SEM results. nih.gov The ability to visualize crystal shapes with increasing magnification is a key advantage of SEM analysis. researchgate.net The investigation of different crystalline forms is crucial, as variations can impact therapeutic efficacy and bioavailability. nih.gov

| Compound | Observed Morphology | Reference |

|---|---|---|

| Omeprazole Sodium (OMS) | Regular shaped crystals | researchgate.net |

| Dehydrated Omeprazole Sodium (DOMS) | Spherical particles with amorphous character | researchgate.net |

| Omeprazole Base (OM) | Regular shaped crystals | researchgate.net |

| S- and R-Omeprazole Sodium Salts (Powder) | Similar morphology, particle size, and shape | nih.gov |

Electrochemical Analysis Methods (e.g., Differential Pulse Polarography)

Electrochemical methods offer sensitive and selective means for the analysis of electroactive compounds like omeprazole. Techniques such as polarography and voltammetry are valuable for quantitative determination and for studying degradation pathways.

Differential Pulse Polarography (DPP) has been effectively utilized to investigate the acid decomposition of omeprazole. nih.gov One study monitored the reactions of omeprazole in buffered solutions with pH values ranging from 2.0 to 8.0 using DPP at a static mercury drop electrode (SMDE). nih.gov This technique proved to be fast, sensitive, and selective, allowing for repeated recordings of successive voltammograms. nih.gov The DPP signals for omeprazole and its degradation products are attributed to the sulfur functional group, which is the primary site of the electrode reaction. nih.gov

A key advantage of DPP is its ability to determine nanomolar concentrations of omeprazole. researchgate.net A developed DPP method for the determination of omeprazole in its pure form and pharmaceutical dosage forms reported a detection limit of 0.05 µg mL⁻¹ (1.45 × 10⁻⁷ M). jfda-online.com The method demonstrated a linear relationship between current and concentration over the range of 0.4-12 µg mL⁻¹. jfda-online.com

Interestingly, the degradation of omeprazole leads to the formation of a corresponding sulphide, which is not easily oxidized at the dropping mercury electrode (DME). This characteristic makes the proposed polarographic method a stability-indicating assay, capable of quantifying the drug in the presence of its degradation products. jfda-online.com

Other related voltammetric techniques have also been successfully applied. Differential Pulse Voltammetry (DPV) using a glassy carbon electrode has been used to determine omeprazole, finding a sensitive oxidation peak at +0.74 V in an acetate (B1210297) buffer solution (pH 5.10). researchgate.netscialert.net This DPV method showed a linear response for omeprazole concentrations between 1.0 and 20 mg L⁻¹, with a detection limit of 0.19 mg L⁻¹. researchgate.netscialert.net

| Technique | Electrode | Key Findings | Reference |

|---|---|---|---|

| Differential Pulse Polarography (DPP) | Static Mercury Drop Electrode (SMDE) | Used to monitor acid decomposition of omeprazole. Signals are due to the sulfur functional group. | nih.gov |

| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | Linear range: 0.4-12 µg mL⁻¹; Detection limit: 0.05 µg mL⁻¹. Method is stability-indicating. | jfda-online.com |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | Sensitive oxidation peak at +0.74 V (pH 5.10). Linear range: 1.0-20 mg L⁻¹; Detection limit: 0.19 mg L⁻¹. | researchgate.netscialert.net |

| Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode | Linear response from 2.0 x 10⁻⁷ to 5.0 x 10⁻⁵ M (pH 6.0). Detection limit: 2.5 x 10⁻⁸ M. | pharmgkb.org |

| Adsorptive Stripping Voltammetry | Edge-plane Pyrolytic Graphite (EPG) Electrode | Irreversible, pH-dependent oxidation. Linear range: 0.01 to 4.0 µM; Detection limit: 3 nM. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Omeprazole Sodium Salt

Quantum Chemical Calculations for Tautomeric Forms and Energetics

Omeprazole (B731) features a benzimidazole (B57391) core, which can exist in two tautomeric forms: the 5-methoxy and 6-methoxy tautomers, arising from the migration of a proton between the two nitrogen atoms of the benzimidazole ring. researchgate.net Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in investigating the energetics and relative stabilities of these tautomers.

Studies have shown that in solution, an equilibrium exists between the two forms. NMR studies, supported by theoretical calculations, determined the tautomeric equilibrium constant (KT) to be 0.59 in tetrahydrofuran (B95107) (THF) at 195 K, indicating a slight preference for the 6-methoxy tautomer. researchgate.netnih.govscilit.com The assignment of NMR signals was corroborated by theoretical calculations of the absolute shieldings using the Gauge-Independent Atomic Orbital (GIAO) method with DFT (GIAO/DFT/6-311++G**). researchgate.netnih.gov

In the solid state, spectroscopic analysis of omeprazole salts primarily identifies the 6-methoxy tautomer. wiley.com However, research on crystalline omeprazole has revealed the phenomenon of "tautomeric polymorphism," where crystalline forms can exist as solid solutions containing both tautomers in varying proportions. nih.govrsc.org

DFT calculations have also been employed to explore the metabolic pathways of omeprazole's enantiomers, which are intrinsically linked to its tautomeric state. These calculations have determined the activation free energy barriers for critical steps like hydrogen abstraction, providing a quantum mechanical basis for the observed metabolic profiles. acs.org For instance, the activation free energy barriers for hydrogen abstraction from R-omeprazole and S-omeprazole by the enzyme CYP2C19 were calculated to be 15.7 and 17.5 kcal/mol, respectively. acs.org

Table 1: Computational Studies on Omeprazole Tautomerism

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Tautomeric equilibrium in solution | GIAO/DFT/6-311++G** | The 6-methoxy tautomer is favored in solution (KT = 0.59 in THF). | researchgate.netnih.gov |

| Stereoselective metabolism | DFT (SMDwater-B3LYP-D3/6-311+G(d,p)/LANL2DZ) | Calculated activation free energy barriers for metabolism by CYP2C19. | acs.org |

| Solid-state tautomerism | Crystallography and Molecular Models | Crystalline omeprazole exists as solid solutions of two tautomers. | nih.gov |

| Vibrational spectra of salts | Quantum calculation of vibrational frequencies | Confirmed salt formation and assigned spectra to the 6-methoxy tautomer. | wiley.com |

Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Chemical Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For omeprazole, docking simulations have been crucial for understanding its interaction with the gastric H+/K+-ATPase, also known as the proton pump. nih.govplos.org

Recent studies have utilized molecular docking to investigate the binding of omeprazole and its newly designed analogues to the potassium-transporting ATPase alpha chain 1 (PTAAC1), the target protein for proton pump inhibitors. nih.govplos.orgnih.gov These simulations, often performed using software like the Schrödinger Suite with force fields such as OPLS4, predict the binding affinity and interaction patterns within the protein's active site. nih.govacs.org The calculated binding energy for omeprazole with PTAAC1 has been reported to be approximately -7.1 kcal/mol. nih.govnih.gov

These simulations reveal the specific non-bonding interactions that stabilize the drug-target complex, including hydrogen bonds and π-π stacking interactions. nih.govmdpi.com By understanding these interactions at an atomic level, researchers can rationally design derivatives with potentially improved binding affinity and selectivity. nih.govplos.org Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. nih.govplos.org

Beyond the primary target, docking studies have also explored the enantioselective binding of omeprazole to plasma proteins like α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA), providing insights into its pharmacokinetic properties. mdpi.comnih.gov For example, the docking score for S-omeprazole binding to AGP was found to be -6.7 kcal/mol. mdpi.com

Table 2: Molecular Docking of Omeprazole with Biological Targets

| Target Protein | Computational Method/Software | Predicted Binding Affinity (Binding Energy/Score) | Key Interactions | Reference |

|---|---|---|---|---|

| Potassium-transporting ATPase alpha chain 1 (PTAAC1) | Molecular Docking (Schrödinger Suite) | -7.1 kcal/mol | Nonbonding interactions | nih.govnih.gov |